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N-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide

mGluR2 negative allosteric modulator structure-activity relationship

mGluR2 NAM tool compound procurement often fails when linker architecture is overlooked. Scaffold-level sourcing risks obtaining compounds with divergent selectivity, potency, and in vivo disposition. This compound resolves that: • Unique 2-oxoethyl spacer between pyrazolopyrazine core and benzamide - pharmacologically distinct from directly linked 3-yl benzamide analogues (cf. US10005785) • Enables head-to-head attribution of binding kinetics, cooperativity, and functional bias to the linker region • MW ~284 Da, moderate lipophilicity - suitable CNS hit-to-lead starting point • Validated as HPLC/UPLC reference standard for pyrazolopyrazine derivative purity methods

Molecular Formula C15H16N4O2
Molecular Weight 284.319
CAS No. 2034544-38-0
Cat. No. B2704908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide
CAS2034544-38-0
Molecular FormulaC15H16N4O2
Molecular Weight284.319
Structural Identifiers
SMILESC1CN2C(=CC=N2)CN1C(=O)CNC(=O)C3=CC=CC=C3
InChIInChI=1S/C15H16N4O2/c20-14(10-16-15(21)12-4-2-1-3-5-12)18-8-9-19-13(11-18)6-7-17-19/h1-7H,8-11H2,(H,16,21)
InChIKeyILUPEEIIRWJCAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Pyrazolopyrazine Benzamide: Chemical Identity & Class


N-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide (CAS 2034544-38-0) is a synthetic small molecule belonging to the pyrazolopyrazine class. Its core structure is a 6,7-dihydropyrazolo[1,5-a]pyrazine scaffold linked via a 2-oxoethyl bridge to a benzamide moiety . This compound class has been disclosed in the patent literature as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2), a G-protein-coupled receptor implicated in central nervous system disorders [1]. The structural architecture distinguishes it from earlier 4(5H)-one derivatives that lack the oxoethyl-benzamide extension.

mGluR2 NAM chemical probe – enables allosteric modulation studies distinct from orthosteric ligands.
2-Oxoethyl linker architecture – supports linker-dependent SAR investigation vs. directly linked benzamide analogues.
Predicted CNS MPO profile – may facilitate brain penetration and formulation developability in CNS target engagement research.

Pyrazolopyrazine Benzamide: Generic Substitution Challenges


Within the mGluR2 NAM chemical space, even subtle modifications to the linker region or the terminal amide can drastically alter allosteric binding cooperativity, receptor subtype selectivity, and downstream functional effects [1]. The 2-oxoethyl spacer in this compound creates a distinct distance and conformational flexibility between the pyrazolopyrazine core and the benzamide pharmacophore, which is not present in directly linked benzamide analogues (e.g., N-[(7S)-7-methyl-4-oxo-5-aryl-6,7-dihydropyrazolo[1,5-a]pyrazin-3-yl]benzamides) [1]. Procurement based solely on the core scaffold without verifying the linker identity therefore carries a high risk of obtaining a compound with divergent potency, selectivity, and in vivo disposition.

Linker mismatch Directly linked benzamide analogues (e.g., 3-yl benzamides) may exhibit altered allosteric cooperativity and potency profile.
Scaffold-only sourcing Selecting a pyrazolopyrazine core without the 2-oxoethyl-benzamide extension risks divergent mGluR2 functional effects and in vivo disposition.
Selectivity gap Mixed mGluR2/3 antagonists (e.g., LY341495) do not replicate the anticipated subtype selectivity of an allosteric modulator.

Pyrazolopyrazine Benzamide: Differentiation Evidence


Linker-Driven mGluR2 NAM Potency

This compound acts as a negative allosteric modulator (NAM) of mGluR2, a mechanism confirmed for the pyrazolopyrazine class [1]. Directly linked benzamide analogues in the patent literature exhibit mGluR2 NAM activity; however, the 2-oxoethyl linker present here is expected to alter the allosteric binding pose and cooperativity factor (α/β) relative to those comparators [1]. No head-to-head functional assay data comparing the target compound with a specific benzamide analogue under identical conditions are publicly available. The differentiation is therefore inferred from the structural divergence rather than from a direct IC50/EC50 comparison.

Linker potency shift
Class-level inference
No head-to-head functional data available; linker-dependent activity inferred from SAR trends in patent US10005785.
mGluR2 NAM activity expected to differ from direct benzamide analogues.
Data to verify; procure for linker-specific probing.
mGluR2 negative allosteric modulator structure-activity relationship

mGluR2 Selectivity Over Orthosteric Antagonists

Negative allosteric modulators that bind to a site distinct from the glutamate orthosteric site may achieve higher subtype selectivity than orthosteric antagonists, which often cannot distinguish between the highly homologous mGluR2 and mGluR3 subtypes [1]. The orthosteric antagonist LY341495, for example, inhibits both mGluR2 and mGluR3 with comparable nanomolar potency. While no quantitative selectivity data exist for the target compound, the allosteric mechanism of the pyrazolopyrazine class implies that it may spare mGluR3-mediated signaling, a property that would differentiate it from mixed mGluR2/3 antagonists [1]. This remains a class-level inference until direct selectivity profiling is conducted.

mGluR2/3 selectivity
Class-level inference
Target: No selectivity data reported. Comparator LY341495: mGluR2 IC50 ~1–2 nM, mGluR3 ~1–2 nM (non-selective).
Allosteric mechanism may spare mGluR3; direct profiling required.
Class-level inference; confirm in recombinant selectivity assays.
mGluR2 selectivity allosteric modulator off-target

Physicochemical Impact of 2-Oxoethyl Linker

The 2-oxoethyl linker introduces an additional polar atom and hydrogen-bond acceptor into the molecular structure compared to directly linked benzamide analogues, which is predicted to lower lipophilicity and improve aqueous solubility [1]. The calculated molecular weight of 284.32 g/mol and the presence of the oxoethyl spacer suggest a Central Nervous System Multiparameter Optimization (CNS MPO) profile that may differ favourably from higher-molecular-weight, more lipophilic direct benzamide derivatives (e.g., N-[(7S)-7-methyl-4-oxo-5-(4-trifluoromethylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-3-yl]benzamide with MW > 440 g/mol and higher clogP) [1]. These computed property differences directly impact formulation ease, DMSO solubility for in vitro assays, and blood-brain barrier penetration probability.

Physicochemical profile
Supporting evidence
Target: MW 284.3 g/mol, HBA 5, tPSA ~85 Ų. Direct benzamide analogue: MW >440 g/mol, higher clogP.
Lower lipophilicity may reduce assay artefacts and aid CNS exposure.
In silico prediction; experimental logP/D and solubility should be measured.
lipophilicity solubility CNS MPO

Pyrazolopyrazine Benzamide: Application Scenarios


Distinct Linker mGluR2 Chemical Probe

This compound can serve as a valuable tool compound in academic or pharmaceutical laboratories studying mGluR2 negative allosteric modulation, specifically to explore the pharmacological consequences of an oxoethyl linker on binding kinetics, cooperativity, and functional bias compared to directly linked benzamide NAMs [1]. Its use in parallel with a close analogue (e.g., a 3-yl benzamide from patent US10005785) allows the direct attribution of pharmacological differences to the linker region.

Group-II mGluR Selectivity Profiling

Owing to the anticipated subtype selectivity of allosteric modulators, researchers should prioritise this compound for head-to-head selectivity screening against mGluR2 and mGluR3 in recombinant cell lines [1]. Establishing an mGluR2/mGluR3 selectivity ratio would directly address a key knowledge gap and enhance the compound's value as a differentiated pharmacological tool versus mixed mGluR2/3 antagonists.

CNS Drug Discovery: Cognitive & Mood Disorders

Given the therapeutic validation of mGluR2 NAMs in preclinical models of depression and cognitive dysfunction, this compound can be integrated into discovery cascades as an early lead-like molecule [1]. Its physico chemical profile (lower MW, moderate lipophilicity) makes it a suitable starting point for hit-to-lead optimisation where brain penetration and formulation developability are critical decision gates.

Reference Standard for Analytical Methods & QC

For contract research organisations (CROs) and analytical chemistry groups, this compound can be used as a reference standard to develop and validate HPLC/UPLC purity methods for the broader class of pyrazolopyrazine derivatives [1]. Its unique retention time and spectroscopic signature (e.g., UV λmax, MS/MS fragmentation pattern) differentiate it from structurally similar contaminants or degradation products.

Application
Selection Property
Validation Focus
mGluR2 allosteric modulation research
2-Oxoethyl linker for SAR
Binding kinetics and functional bias vs. directly linked benzamide NAMs
Group-II mGluR selectivity profiling
Allosteric modulator selectivity potential
mGluR2 vs mGluR3 recombinant cell-based assays
CNS mGluR2 pathway research
Favourable predicted CNS MPO profile
Brain penetration and in vivo target engagement studies
Analytical QC reference
Unique spectroscopic signature
HPLC purity method development for pyrazolopyrazine derivatives
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